molecular formula C20H15N5O3S B2763945 2-(furan-2-yl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1223972-75-5

2-(furan-2-yl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2763945
CAS No.: 1223972-75-5
M. Wt: 405.43
InChI Key: YHEAKZCCZOGOBC-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-7-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxazole ring: This involves the reaction of an aldehyde with an amine and an acid catalyst to form the oxazole ring.

    Formation of the pyrazolo[1,5-d][1,2,4]triazin-4-one core: This step involves the cyclization of a hydrazine derivative with a nitrile or an isocyanate under controlled conditions.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole or pyrazolo[1,5-d][1,2,4]triazin-4-one rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m

Properties

IUPAC Name

2-(furan-2-yl)-7-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c1-12-15(21-19(28-12)13-6-3-2-4-7-13)11-29-20-23-22-18(26)16-10-14(24-25(16)20)17-8-5-9-27-17/h2-10H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEAKZCCZOGOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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